Loratadine can be synthesized through multiple methods, each involving distinct chemical reactions:
Loratadine has the following molecular structure:
The structure consists of a benzhydryl group linked to a piperidine ring with an ether functional group. The presence of chlorine and nitrogen atoms contributes to its pharmacological activity.
Loratadine undergoes various chemical reactions during its synthesis:
These reactions are carefully controlled to maximize yield and purity while minimizing by-products.
Loratadine functions primarily by selectively blocking peripheral H1 receptors. This action prevents histamine from exerting its effects on target tissues, thereby alleviating symptoms associated with allergic reactions such as inflammation and vasodilation.
Loratadine is primarily utilized in clinical settings for:
Loratadine functions as a potent inverse agonist rather than a mere antagonist of the histamine H1 receptor (H1R). Cryo-EM structural analyses reveal that loratadine binds deeply within the orthosteric pocket of H1R, primarily engaging transmembrane domains TM3, TM5, TM6, and TM7. Its tricyclic piperidine ring inserts into a hydrophobic cavity formed by residues T112³·³⁷, I115³·⁴⁰, F199⁵·⁴⁷, F424⁶·⁴⁴, W428⁶·⁴⁸, and F432⁶·⁵² [9]. Crucially, the phenyl group of loratadine blocks conformational activation by stabilizing the toggle switch residue W428⁶·⁴⁸, which normally initiates G-protein signaling upon histamine binding [9] [1]. This mechanism suppresses basal H1R activity, preventing Gq-mediated signaling that triggers vascular permeability, smooth muscle contraction, and nociception [1].
Table 1: Key H1R Residues for Loratadine Binding
Residue | Transmembrane Domain | Interaction Type | Functional Role |
---|---|---|---|
Tryptophan-428 | TM6 (6.48) | Hydrophobic | Toggle switch stabilization |
Phenylalanine-432 | TM6 (6.52) | Hydrophobic | Cavity formation |
Phenylalanine-199 | TM5 (5.47) | Hydrophobic | Ligand positioning |
Aspartate-107 | TM3 (3.32) | Ionic | Salt bridge with piperidine N+ |
The drug’s selectivity for peripheral H1R over central receptors stems from its reduced ability to cross the blood-brain barrier, attributed to P-glycoprotein efflux and low lipophilicity [1] [9]. Unlike first-generation antihistamines, loratadine lacks significant affinity for muscarinic, adrenergic, or serotonin receptors, minimizing anticholinergic effects [7].
Beyond H1R blockade, loratadine exhibits multifaceted anti-inflammatory activities. In LPS-stimulated macrophages, loratadine (20–40 μM) suppresses AP-1 transcriptional activation, reducing mRNA expression of pro-inflammatory mediators MMP1, MMP3, MMP9, and COX-2 [3] [10]. Mechanistically, it inhibits transforming growth factor-β-activated kinase 1 (TAK1), a MAPKKK upstream of the AP-1 pathway. This leads to reduced phosphorylation of MKK7 and JNK, preventing nuclear translocation of c-Fos/c-Jun heterodimers [10]. In murine gastritis models, loratadine decreases gastric bleeding and p-c-Fos levels, confirming in vivo relevance [10].
Additionally, loratadine:
These effects occur independently of H1R blockade, as they persist in H1R-knockdown models [10].
Loratadine’s classification as a non-sedating antihistamine stems from its restricted CNS access. Its physicochemical properties—carboxyl group, moderate log P (5.2), and protonated amine—limit passive diffusion across the blood-brain barrier [1] [9]. P-glycoprotein (P-gp) efflux pumps further exclude loratadine from the brain parenchyma, unlike first-generation agents (e.g., diphenhydramine) [9]. Radioligand studies confirm minimal H1R occupancy in the CNS (<15%) at therapeutic doses [1].
Notably, CNS penetration may increase in P-gp dysfunction or CYP2D6 poor metabolizers due to elevated plasma concentrations of loratadine and its active metabolites [2] [5].
Loratadine undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, yielding the active metabolite desloratadine.
Table 2: Loratadine Metabolic Pathways and Enzymatic Contributions
Metabolite | Primary Enzymes | Contribution (%) | Activity |
---|---|---|---|
Loratadine (parent) | N/A | N/A | H1R inverse agonist |
Desloratadine | CYP3A4 > CYP2C19 > CYP2D6 | 70% / 20% / 10% | 15-fold higher H1R affinity |
3-OH-Desloratadine | CYP2D6 | >80% | Equipotent to desloratadine |
CYP3A4 catalyzes N-desethylation (70% contribution), forming desloratadine, while CYP2D6 generates 3-hydroxydesloratadine [5] [8]. Genetic polymorphisms in CYP2D6 significantly impact pharmacokinetics: Chinese subjects homozygous for the CYP2D610 allele exhibit 50% lower loratadine oral clearance (7.17 L/h/kg) versus extensive metabolizers (14.59 L/h/kg) [2]. Consequently, poor metabolizers show higher AUC ratios of desloratadine/loratadine (1.55 vs. 3.32) [2].
Inhibition studies confirm loratadine and its metabolites do not significantly inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at therapeutic concentrations (IC₅₀ >10 μM) [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7